molecular formula C6F4IN3 B14203002 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene CAS No. 923294-26-2

1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene

Cat. No.: B14203002
CAS No.: 923294-26-2
M. Wt: 316.98 g/mol
InChI Key: QTLZFHUBHVRETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene is an organofluorine compound characterized by the presence of azide, fluorine, and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2,3,4,6-tetrafluoro-5-iodonitrobenzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as LiAlH4 for the reduction of the azide group.

    Polar Aprotic Solvents: Such as DMF for nucleophilic substitution reactions.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon activation, forming highly reactive nitrenes that can insert into various chemical bonds. This reactivity is harnessed in cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene is unique due to the combination of azide, fluorine, and iodine substituents on a single benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where such reactivity is desired .

Properties

CAS No.

923294-26-2

Molecular Formula

C6F4IN3

Molecular Weight

316.98 g/mol

IUPAC Name

1-azido-2,3,4,6-tetrafluoro-5-iodobenzene

InChI

InChI=1S/C6F4IN3/c7-1-2(8)5(11)4(10)6(3(1)9)13-14-12

InChI Key

QTLZFHUBHVRETE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)F)F)F)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.